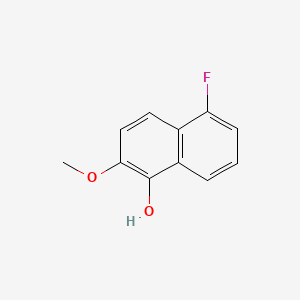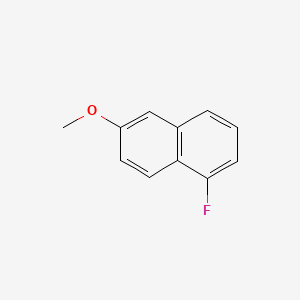
Pleconaril-d8 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pleconaril-d8 (Major), also known as Pleconaril-d8 (Major), is a useful research compound. Its molecular formula is C18H18F3N3O3 and its molecular weight is 389.404. The purity is usually 95%.
BenchChem offers high-quality Pleconaril-d8 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pleconaril-d8 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Pleconaril-d8 primarily targets the viral protein 1 (VP1) , which is the major protein that makes up the capsid (shell) of picornaviruses . This protein plays a crucial role in the life cycle of the virus, making it an ideal target for antiviral drugs.
Mode of Action
Pleconaril-d8 binds to a hydrophobic pocket in VP1 . This binding renders the viral capsid rigid and compressed, preventing the uncoating of its RNA . As a result, the virus is stopped from attaching to the host cell and causing infection .
Biochemical Pathways
It is known that the compound inhibits viral replication . By preventing the uncoating of viral RNA, Pleconaril-d8 disrupts the viral life cycle and prevents the virus from multiplying within host cells .
Pharmacokinetics
Pleconaril-d8 has an oral bioavailability of 70% . It is highly protein-bound (>99%) .
Result of Action
The primary result of Pleconaril-d8’s action is the inhibition of viral replication . By binding to VP1 and preventing the uncoating of viral RNA, Pleconaril-d8 stops the virus from attaching to the host cell and causing infection . This can help to reduce the severity and duration of viral infections.
Análisis Bioquímico
Biochemical Properties
Pleconaril-d8 (Major) plays a significant role in biochemical reactions. It acts by inhibiting viral replication . The compound interacts with viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses . This interaction is highly specific as Pleconaril-d8 (Major) binds to a hydrophobic pocket within the capsid protein .
Cellular Effects
Pleconaril-d8 (Major) has profound effects on various types of cells and cellular processes. It prevents the virus from attaching to the host cell and causing infection . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Pleconaril-d8 (Major) involves its binding to a hydrophobic pocket in viral protein 1 . This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA . As a result, the virus is stopped from attaching to the host cell and causing infection .
Temporal Effects in Laboratory Settings
It has been used on a compassionate-release basis to treat patients with potentially life-threatening enterovirus infections .
Metabolic Pathways
It has been found to induce CYP3A enzyme activity, therefore increasing the risk for serious drug interactions .
Transport and Distribution
It is known that it prevents the virus from attaching to the host cell and causing infection .
Subcellular Localization
It is known that it prevents the virus from attaching to the host cell and causing infection .
Propiedades
IUPAC Name |
3-[2,6-dideuterio-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]-3,5-bis(trideuteriomethyl)phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3/i1D3,2D3,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOXLKOJHVFTRN-SKJDFIQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])OCCCC2=CC(=NO2)C)C([2H])([2H])[2H])[2H])C3=NOC(=N3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858325 |
Source


|
| Record name | 3-{3,5-Bis[(~2~H_3_)methyl]-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy](~2~H_2_)phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-36-5 |
Source


|
| Record name | 3-{3,5-Bis[(~2~H_3_)methyl]-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy](~2~H_2_)phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel](/img/structure/B584121.png)



![4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B584126.png)


![[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-](/img/structure/B584133.png)
![2-[2-(Dimethylamino)ethyl]-1-indanone-d6](/img/structure/B584134.png)

![alpha-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid](/img/structure/B584139.png)
